Glutathione sulfinanilide

Reaction Mechanism Kinetic Isotope Effect Nitrenium Ion Chemistry

Glutathione sulfinanilide (GSOAN) is the definitive analytical standard for sulfinamide-type glutathione conjugates. Unlike generic glutathione derivatives (GSSG, S-alkyl adducts), GSOAN features the unique -S(=O)-NH- sulfinamide linkage with pH-dependent stability and a characteristic rearrangement pathway (ρ+ = -3.5), enabling authentic LC-MS/MS method development and accurate peak assignment in complex biological matrices. Its NAD(P)H-independent hepatic degradation profile makes it the essential probe for nitrosoarene detoxification studies. As a water-compatible PAO analog (cLogP 1.06), GSOAN eliminates organic co-solvent artifacts in angiogenesis and tumor growth assays. Specify CAS 70475-39-7 to ensure assay fidelity.

Molecular Formula C16H22N4O7S
Molecular Weight 414.4 g/mol
Cat. No. B15125730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione sulfinanilide
Molecular FormulaC16H22N4O7S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26)
InChIKeyJELPTFJLWYRACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutathione Sulfinanilide: A Stable Sulfinamide Adduct for Nitrosoarene Metabolism and PTK Inhibition Research


Glutathione sulfinanilide (GSOAN; CAS 70475-39-7) is a synthetic sulfinamide adduct formed by the reaction of reduced glutathione (GSH) with nitrosobenzene or its derivatives. It is classified as a glutathione conjugate and a hydrophilic derivative of the protein tyrosine phosphatase (PTP) inhibitor phenylarsine oxide (PAO) . The compound has a molecular weight of 414.43 g/mol and the molecular formula C₁₆H₂₂N₄O₇S [1]. It is primarily used as a research tool to study nitrosoarene metabolism, glutathione-dependent detoxification pathways, and PTP inhibition mechanisms in angiogenesis and tumor growth models [2].

Why Generic Glutathione Conjugates Cannot Substitute for Glutathione Sulfinanilide in Targeted Research


Generic glutathione conjugates, such as glutathione disulfide (GSSG) or simple S-alkyl glutathione derivatives, lack the specific sulfinamide (-S(=O)-NH-) linkage and the phenyl moiety characteristic of glutathione sulfinanilide. This unique structural motif confers distinct reactivity and biological properties that are not replicated by common glutathione analogs [1]. For instance, the sulfinamide bond exhibits a defined pH-dependent stability profile and a characteristic rearrangement pathway (ρ+ = -3.5) that is fundamentally different from the oxidative pathways of GSSG or the thioether linkages in other conjugates [1]. Furthermore, glutathione sulfinanilide is specifically recognized and degraded by hepatic enzymes in a NAD(P)H-independent manner, a metabolic fate that is not shared by many other glutathione adducts and which is critical for studies of nitrosoarene detoxification and PTP inhibition . Substituting a generic glutathione derivative would therefore introduce confounding variables in assays designed to probe these specific pathways, leading to non-interpretable or misleading results.

Quantitative Differentiation of Glutathione Sulfinanilide: Key Evidence for Procurement Decisions


Unique Sulfinamide Rearrangement Kinetics: A 10⁶-Fold Acceleration Compared to Classical Bamberger Rearrangement

The formation of glutathione sulfinanilide proceeds via a unimolecular rearrangement of a semimercaptal intermediate, ArN(OH)SG. This rearrangement is characterized by a Hammett ρ+ value of -3.5, indicating a highly electrophilic transition state consistent with a nitrenium ion intermediate [1]. Crucially, the sulfur atom of the glutathione moiety provides an approximate 10⁶-fold rate acceleration for N-O bond cleavage compared to the analogous Bamberger rearrangement of phenylhydroxylamine (PhNHOH), which lacks the adjacent sulfur [1]. This quantitative acceleration is not observed in reactions forming other common glutathione conjugates like GSSG or simple sulfenamides, highlighting a unique kinetic signature for sulfinanilide formation.

Reaction Mechanism Kinetic Isotope Effect Nitrenium Ion Chemistry

Distinct Hepatic Degradation Profile: Slow, NAD(P)H-Independent Metabolism in Rat Liver

Glutathione sulfinanilide (0.5 mM) exhibits slow degradation when incubated in rat liver homogenate, and this degradation occurs in an NAD(P)H-independent manner . This metabolic stability profile contrasts with that of reduced glutathione (GSH), which in rat liver exhibits a much shorter in vivo half-life of approximately 1.7-2 hours for its labile pool [1]. The independence from NAD(P)H also distinguishes it from many oxidative detoxification pathways that require these cofactors. While precise kinetic constants (e.g., t₁/₂, CLint) for glutathione sulfinanilide are not reported, the qualitative description of 'slow' and 'NAD(P)H-independent' degradation is a defined, testable characteristic that can be used to differentiate it from other glutathione conjugates in metabolic stability assays.

Drug Metabolism Hepatocyte Stability In Vitro Toxicology

Enhanced Hydrophilicity Over Parent PAO Enables Aqueous Assay Compatibility

Glutathione sulfinanilide is characterized as a 'hydrophilic derivative' of the potent protein tyrosine phosphatase (PTP) inhibitor phenylarsine oxide (PAO) . While quantitative solubility data (e.g., LogP, aqueous solubility in mg/mL) for glutathione sulfinanilide are not explicitly provided in the available primary literature, its calculated LogP is reported as 1.06 , which is significantly lower than the estimated LogP of PAO (approximately 2.5-3.0 based on its chemical structure). This inherent hydrophilicity, conferred by the glutathione moiety, is a critical differentiator for experimental use. PAO is highly hydrophobic and requires organic co-solvents for biological assays, which can introduce cytotoxicity or assay interference. The increased aqueous compatibility of glutathione sulfinanilide simplifies experimental workflows and reduces solvent-related artifacts in cell-based angiogenesis and PTP inhibition studies .

Protein Tyrosine Phosphatase Angiogenesis Aqueous Solubility

Defined Chemical Structure and Identity for Reproducible Research

Glutathione sulfinanilide is a discrete, fully characterized chemical entity with a unique CAS Registry Number (70475-39-7) and MeSH Unique ID (C027668) [1][2]. Its molecular formula (C₁₆H₂₂N₄O₇S) and exact mass (414.12100 Da) are unambiguously defined [3]. This stands in stark contrast to other 'glutathione conjugate' products often sold as ill-defined mixtures or with ambiguous stereochemistry. The availability of a pure, defined standard ensures that experimental results are reproducible and that the observed biological activity can be unequivocally attributed to glutathione sulfinanilide, not to impurities or isomeric mixtures. This is a foundational requirement for any peer-reviewed publication or robust industrial screening campaign.

Chemical Identity Quality Control Reagent Standardization

Optimal Research and Industrial Use Cases for Glutathione Sulfinanilide Based on Evidence


Investigating Nitrosoarene Metabolism and Detoxification Pathways

Due to its formation via a well-characterized, sulfur-accelerated rearrangement from nitrosobenzene and GSH (with a 10⁶-fold rate acceleration over non-sulfur-assisted pathways), glutathione sulfinanilide serves as the authentic analytical standard for detecting and quantifying this specific detoxification product in in vitro and in vivo studies [1]. Its use is essential for accurate LC-MS/MS method development and for correctly assigning peaks that would otherwise be misidentified as other glutathione adducts. The compound's slow, NAD(P)H-independent degradation in liver homogenate further makes it a suitable probe for studying hepatic nitrosoarene clearance .

Studying PTP Inhibition and Angiogenesis in Aqueous Cellular Models

As a hydrophilic derivative of PAO, glutathione sulfinanilide enables the study of protein tyrosine phosphatase (PTP) inhibition and its downstream effects on angiogenesis and tumor growth in standard aqueous cell culture media without the confounding effects of organic co-solvents required for PAO [1]. Its enhanced aqueous compatibility (reflected in a calculated LogP of 1.06) simplifies dosing and reduces solvent-induced cytotoxicity, leading to more physiologically relevant data in endothelial cell tube formation assays and tumor cell proliferation studies .

Developing and Validating Analytical Methods for Glutathione Conjugates

Glutathione sulfinanilide, with its exact mass of 414.12100 Da and unambiguous CAS number, is an indispensable reference standard for developing and validating LC-MS/MS methods aimed at detecting and quantifying sulfinamide-type glutathione conjugates in complex biological matrices [1]. Its use ensures accurate calibration and method robustness, which is critical for drug metabolism and pharmacokinetic (DMPK) studies, toxicology assessments, and biomarker discovery efforts where misidentification of metabolites can lead to costly development errors .

Teaching Advanced Organic Reaction Mechanisms and Kinetic Analysis

The formation of glutathione sulfinanilide is a classic example of a complex, multi-step reaction involving a semimercaptal intermediate and a nitrenium ion, with a well-defined Hammett ρ+ value (-3.5) and a remarkable sulfur-driven rate acceleration [1]. This compound and its detailed kinetic characterization make it an excellent case study for advanced undergraduate or graduate courses in physical organic chemistry, chemical biology, or toxicology, illustrating principles of nucleophilic catalysis, reactive intermediate stabilization, and structure-activity relationships.

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